molecular formula C30H22Cl2N2 B040527 N,N'-Bis(4-chlorophenyl)-N,N'-diphenyl-1,4-phenylenediamine CAS No. 113703-66-5

N,N'-Bis(4-chlorophenyl)-N,N'-diphenyl-1,4-phenylenediamine

Cat. No.: B040527
CAS No.: 113703-66-5
M. Wt: 481.4 g/mol
InChI Key: SQYNUFZUOMNRHQ-UHFFFAOYSA-N
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Description

N,N’-Bis(4-chlorophenyl)-N,N’-diphenyl-1,4-phenylenediamine is an organic compound that belongs to the class of aromatic amines. This compound is characterized by the presence of two 4-chlorophenyl groups and two diphenyl groups attached to a 1,4-phenylenediamine core. It is known for its applications in various fields, including materials science and organic synthesis.

Preparation Methods

The synthesis of N,N’-Bis(4-chlorophenyl)-N,N’-diphenyl-1,4-phenylenediamine typically involves the reaction of 4-chloroaniline with diphenylamine in the presence of a suitable catalyst. One common method is the use of palladium-catalyzed coupling reactions, such as the Buchwald-Hartwig amination. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as toluene or dimethylformamide, at elevated temperatures.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs.

Chemical Reactions Analysis

N,N’-Bis(4-chlorophenyl)-N,N’-diphenyl-1,4-phenylenediamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinone derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives. Reducing agents such as lithium aluminum hydride are often used.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions. For example, nitration can introduce nitro groups into the aromatic rings using nitric acid and sulfuric acid.

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation typically yields quinones, while reduction produces amines.

Scientific Research Applications

N,N’-Bis(4-chlorophenyl)-N,N’-diphenyl-1,4-phenylenediamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the development of new materials and catalysts.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where oxidative stress plays a role.

    Industry: It is used in the production of dyes, pigments, and polymers. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of N,N’-Bis(4-chlorophenyl)-N,N’-diphenyl-1,4-phenylenediamine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific biochemical pathways. For example, its ability to undergo redox reactions allows it to modulate oxidative stress in cells, which is relevant in both therapeutic and toxicological contexts.

Comparison with Similar Compounds

N,N’-Bis(4-chlorophenyl)-N,N’-diphenyl-1,4-phenylenediamine can be compared with other similar compounds, such as:

    N,N’-Bis(4-chlorophenyl)thiourea: This compound has a similar structure but contains a thiourea group instead of a phenylenediamine core. It is known for its applications in agriculture and medicine.

    N,N’-Bis(4-chlorophenyl)-1,4-phenylenediamine: This compound lacks the diphenyl groups and has different chemical properties and applications.

The uniqueness of N,N’-Bis(4-chlorophenyl)-N,N’-diphenyl-1,4-phenylenediamine lies in its combination of 4-chlorophenyl and diphenyl groups, which confer specific reactivity and stability, making it suitable for a wide range of applications.

Properties

IUPAC Name

1-N,4-N-bis(4-chlorophenyl)-1-N,4-N-diphenylbenzene-1,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H22Cl2N2/c31-23-11-15-27(16-12-23)33(25-7-3-1-4-8-25)29-19-21-30(22-20-29)34(26-9-5-2-6-10-26)28-17-13-24(32)14-18-28/h1-22H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQYNUFZUOMNRHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=C(C=C2)N(C3=CC=CC=C3)C4=CC=C(C=C4)Cl)C5=CC=C(C=C5)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H22Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40618769
Record name N~1~,N~4~-Bis(4-chlorophenyl)-N~1~,N~4~-diphenylbenzene-1,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40618769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

481.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113703-66-5
Record name N~1~,N~4~-Bis(4-chlorophenyl)-N~1~,N~4~-diphenylbenzene-1,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40618769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A 1 L, three-necked, round-bottomed flask, equipped with an overhead stirrer, a nitrogen inlet and a reflux condenser, was charged with N,N'-diphenyl-1,4-phenylenediamine (13.0 g, 0.05 mol), 4-iodochlorobenzene (31.0 g, 0.13 mol), copper bronze powder (12.7 g, 0.20 mol), 18-crown-6 ether (2.6 g, 0.10 mol), powdered potassium carbonate (50.1 g. 0.36 mol) and 1,2-dichlorobenzene (120 mL). With a slow purge of nitrogen through the condenser, the reaction vessel was placed in an oil bath and the stirred reaction was heated at 200° C. for 20 hours. The hot reaction mixture was filtered through a bed of filtering aid, which was washed with toluene (50 mL), and the filtrate was concentrated on a rotavapor under reduced pressure. The solvent residue was further removed with a Kugelrohr apparatus to afford a dark brown viscous oil. Flash chromatography on a silica gel column (5×25 cm, 5% CH2Cl2 in hexane as eluent) afforded 9.6 g of grey-white solid. The crude product was further washed with toluene and acetone to provide 6.1 g (25%) of off-white powdered material. The polymer of this example is useful for hole transport materials in light-emitting diode devices.
Quantity
13 g
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reactant
Reaction Step One
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31 g
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reactant
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2.6 g
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reactant
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50.1 g
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reactant
Reaction Step One
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120 mL
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reactant
Reaction Step One
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copper bronze
Quantity
12.7 g
Type
catalyst
Reaction Step One
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0 (± 1) mol
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solvent
Reaction Step Two
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0 (± 1) mol
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solvent
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